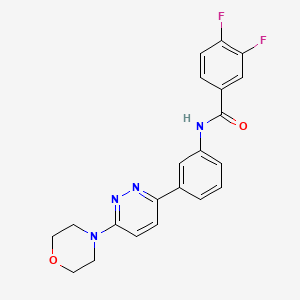

3,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O2/c22-17-5-4-15(13-18(17)23)21(28)24-16-3-1-2-14(12-16)19-6-7-20(26-25-19)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVNCYRIOAQDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, including condensation, acylation, and thioetherification reactions . The starting material, 2,6-difluorobenzamide, undergoes a series of reactions to introduce the morpholinopyridazinyl phenyl group and achieve the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in material science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential .

Comparison with Similar Compounds

Structural and Functional Analog Analysis

The compound is compared below with benzamide derivatives from diverse sources, focusing on substituents, molecular properties, and applications.

Table 1: Key Features of 3,4-Difluoro-N-(3-(6-Morpholinopyridazin-3-yl)phenyl)benzamide and Analogs

Key Observations:

Substituent Effects: The target compound’s morpholinopyridazine group contrasts with alkyloxy chains (e.g., butoxy in ) and urea groups (e.g., diflubenzuron in ). Morpholine’s polarity may enhance solubility compared to hydrophobic alkyl chains . Fluorine atoms in the target and diflubenzuron () improve metabolic stability and binding affinity, a common strategy in agrochemical and drug design .

Diflubenzuron’s lower molecular weight (~310.7 g/mol) aligns with its role as a pesticide, prioritizing bioavailability and environmental persistence .

Potential Applications: Agricultural Use: Diflubenzuron () demonstrates that fluorinated benzamides are effective in pest control. The target’s difluoro motif may confer similar utility, though its morpholinopyridazine group could shift activity toward eukaryotic targets (e.g., kinases) . Medicinal Chemistry: The patent compound () and target both feature fluorinated aromatic systems and heterocycles, common in kinase inhibitors. Example 53’s pyrazolo-pyrimidine group parallels the target’s pyridazine, implying shared binding mechanisms .

Biological Activity

3,4-Difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 322.32 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms and a morpholinopyridazine moiety contributes to its unique properties and biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives targeting the bacterial division protein FtsZ have shown promising antibacterial activity against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Comparative Antimicrobial Efficacy

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar structural features have been tested against human cancer cell lines, showing IC values in the low micromolar range .

Table 2: Cytotoxicity Data

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Apoptosis induction |

| MCF-7 | 7.5 | Cell cycle arrest |

| A549 | 10.0 | DNA damage |

The biological activity of this compound is hypothesized to involve multiple pathways:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis by targeting ribosomal RNA.

- Apoptosis Induction : Evidence suggests that this compound may trigger intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G0/G1 phase, preventing further proliferation.

Study 1: Antimicrobial Efficacy Against MRSA

A study focused on the antibacterial properties of a related benzamide derivative demonstrated superior efficacy against MRSA compared to traditional antibiotics such as ciprofloxacin and linezolid. The compound was found to disrupt FtsZ polymerization, a critical step in bacterial cell division .

Study 2: Anticancer Activity in Breast Cancer Models

In another investigation, a series of benzamide derivatives were evaluated for their anticancer properties in breast cancer models. The results indicated that compounds with similar substitutions to this compound displayed significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry and Western blot analysis .

Q & A

Q. What are the primary biological targets and mechanisms of action associated with 3,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide?

The compound exhibits selective inhibition of phosphodiesterase 4 (PDE4), a key enzyme in cyclic adenosine monophosphate (cAMP) signaling pathways, which is implicated in inflammatory and neurological disorders . Its structural features—the benzamide core and pyridazine-morpholine moiety—enable dual interactions with PDE4's catalytic and regulatory domains. Methodological validation includes:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based or radiometric PDE4 activity assays.

- Computational docking : Employ software like AutoDock Vina to predict binding modes to PDE4's active site .

- SAR studies : Compare activity with analogs (e.g., 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)benzamide) to identify critical substituents .

Q. What are the essential analytical techniques for confirming the compound’s structural integrity and purity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., difluoro groups on benzamide) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z vs. calculated for C₂₂H₁₈F₂N₄O₂) .

- X-ray Crystallography : Resolve crystal structure using SHELXL or Mercury CSD for absolute stereochemistry .

- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported PDE4 inhibition potency across different studies?

Discrepancies may arise from assay conditions (e.g., isoform selectivity, cAMP substrate concentration) or compound stability. Mitigation strategies:

- Standardize assays : Use recombinant human PDE4A/B/D isoforms under identical buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4) .

- Stability testing : Monitor compound degradation in DMSO or aqueous buffers via LC-MS over 24–72 hours .

- Control for off-target effects : Screen against PDE3/5 and kinases (e.g., PKA, PKC) to exclude cross-reactivity .

Q. What synthetic strategies optimize yield and minimize by-products in the multi-step synthesis of this compound?

The synthesis involves:

Pyridazine ring formation : Cyclocondensation of hydrazine derivatives with diketones under reflux (110°C, 12 hrs) in ethanol .

Buchwald–Hartwig coupling : Attach morpholine to pyridazine using Pd(OAc)₂/Xantphos catalyst (yield: 60–75%) .

Amide coupling : React 3,4-difluorobenzoyl chloride with the aniline intermediate using HATU/DIPEA in DMF (yield: 85–90%) .

Key optimizations :

- Purification : Flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) to remove unreacted morpholine.

- By-product minimization : Use anhydrous solvents and inert atmosphere to prevent hydrolysis of the benzamide .

Q. How can researchers address metabolic instability in vivo while maintaining target engagement?

Metabolic liabilities (e.g., morpholine oxidation, amide hydrolysis) can be mitigated via:

- Prodrug design : Introduce ester or carbonate moieties at the benzamide’s para position to enhance plasma stability .

- Isotope labeling : Use ¹⁸O or deuterium at labile sites to track metabolic pathways via mass spectrometry .

- Pharmacokinetic studies : Conduct LC-MS/MS-based assays in rodent plasma to quantify half-life and bioavailability .

Data Contradiction Analysis

Q. How should conflicting data on synergistic effects with other therapeutics be interpreted?

Synergy studies (e.g., with TNF-α inhibitors) may show variability due to cell type-specific signaling or dose ratios. Methodological recommendations:

- Isobologram analysis : Calculate combination indices (CI <1 indicates synergy) across multiple dose matrices .

- Pathway mapping : Use RNA-seq or phosphoproteomics to identify overlapping/crosstalk pathways (e.g., NF-κB and cAMP) .

- In vivo validation : Test combinations in murine inflammation models (e.g., LPS-induced endotoxemia) with rigorous statistical power .

Structural and Functional Insights

Q. What computational tools are recommended for predicting off-target interactions?

- Molecular dynamics simulations : GROMACS or AMBER to assess binding stability with non-PDE4 targets (e.g., kinases) .

- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map interactomes .

- Machine learning : Train models on ChEMBL data to predict ADMET properties and toxicity risks .

Experimental Design Considerations

Q. What in vitro and in vivo models best recapitulate the compound’s therapeutic potential for neurological disorders?

- In vitro : Primary neuron cultures exposed to Aβ oligomers (Alzheimer’s model) with cAMP/PKA pathway readouts .

- In vivo : Transgenic APP/PS1 mice treated orally (10 mg/kg/day) for 4 weeks, followed by Morris water maze testing .

- Biomarker validation : Measure CSF cAMP levels via ELISA to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.